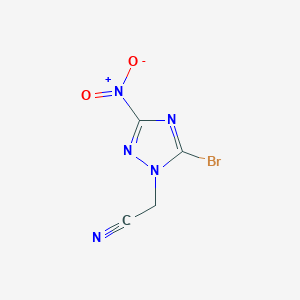

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile” is a derivative of 5-bromo-3-nitro-1H-1,2,4-triazole . It has a molecular weight of 192.96 . The compound is solid at room temperature .

Synthesis Analysis

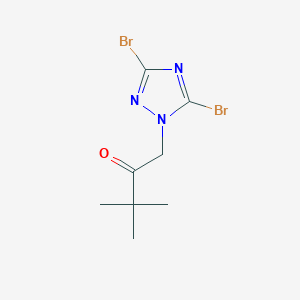

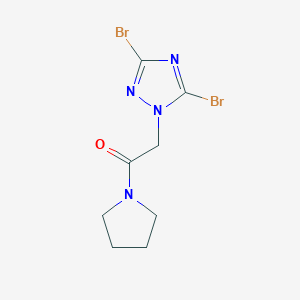

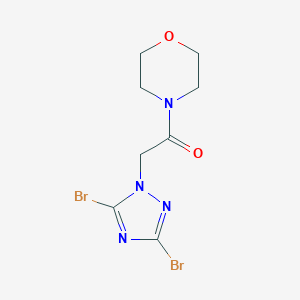

The synthesis of 5-azido-3-nitro-1H-1,2,4-triazole can be accomplished without relying on dangerous diazotation reactions, by using the readily available 5-bromo-3-nitro-1H-1,2,4-triazole as starting material in a three-stage synthesis .Molecular Structure Analysis

The molecular structure of 5-bromo-3-nitro-1H-1,2,4-triazole is represented by the InChI code1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) . Chemical Reactions Analysis

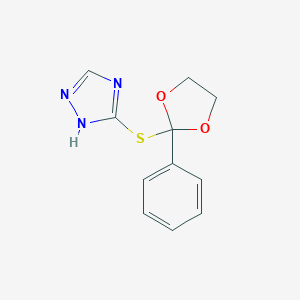

5-Bromo-3-nitro-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

5-Bromo-3-nitro-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 192.96 .Scientific Research Applications

Redox Behavior in Acetonitrile Solutions

One study explored the redox behavior of derivatives containing bromo, nitro, and other substituent groups in acetonitrile solutions, identifying the reversible reduction of these compounds to their respective radical anion. This study sheds light on the electrochemical properties of such derivatives, including those related to (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile, highlighting their potential applications in developing new electrochemical sensors or redox-active materials (Sherman, Lambert, & Pilgram, 1974).

Synthesis of C-Alkylated and Tandem Alkylated Products

Another area of application is the synthesis of C-alkylated and tandem alkylated products. For instance, certain bromides reacted with cyclic 1,3-dicarbonyl compounds in acetonitrile, leading to unprecedented C-alkylated products. This study provides insights into novel synthetic routes that could be applicable for the synthesis of complex molecules, potentially useful in pharmaceuticals and materials science (Li & Yan, 2011).

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution of certain compounds, including those related to (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile, has been explored using chiral chromatography columns. These studies are crucial for understanding the chiral properties of such compounds, which is essential in the development of enantiomerically pure pharmaceuticals (Ali et al., 2016).

Nitric Oxide-Releasing Compounds

The compound has also been used in the development of nitric oxide-releasing polydiazeniumdiolates. Such compounds have potential applications in medicine and materials science, where controlled release of nitric oxide is desirable (Arnold et al., 2002).

Antifungal and Tuberculostatic Agents

Research into 1,2,3-triazole derivatives, including those with nitro and bromo substituents, has shown that these compounds possess antifungal and tuberculostatic properties. This opens up avenues for their use in developing new antimicrobial agents (Sheremet et al., 2004).

Amphotropic Ionic Liquid Crystals

The interaction of certain phosphonium salts with acetonitrile has been studied for their unique liquid-crystalline properties. These findings suggest applications in the design of new liquid crystal displays and other electronic devices (Gowda et al., 2004).

Safety And Hazards

properties

IUPAC Name |

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRDDCXPQJPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol](/img/structure/B358787.png)

![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)

![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)

![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)

![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)